Cas no 2089256-18-6 (sodium 2-(quinolin-4-yl)acetate)

sodium 2-(quinolin-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- 4-Quinolineacetic acid, sodium salt (1:1)
- sodium 2-(quinolin-4-yl)acetate
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- MDL: MFCD30537750
- インチ: 1S/C11H9NO2.Na.H/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7H2,(H,13,14);;
- InChIKey: SGAWJNNWKMEKQT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC2C=CC=CC1=2)C(=O)O.[NaH]
sodium 2-(quinolin-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343379-0.1g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 0.1g |
$426.0 | 2023-09-03 | ||
Enamine | EN300-343379-10.0g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 10.0g |
$5283.0 | 2023-02-22 | ||
Enamine | EN300-343379-2.5g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 2.5g |
$2408.0 | 2023-09-03 | ||
Enamine | EN300-343379-0.05g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 0.05g |
$285.0 | 2023-09-03 | ||
Enamine | EN300-343379-5g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 5g |
$3562.0 | 2023-09-03 | ||
Enamine | EN300-343379-1g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 1g |
$1229.0 | 2023-09-03 | ||
Enamine | EN300-343379-0.5g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 0.5g |
$959.0 | 2023-09-03 | ||
Enamine | EN300-343379-5.0g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 5.0g |
$3562.0 | 2023-02-22 | ||
Enamine | EN300-343379-1.0g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-343379-0.25g |
sodium 2-(quinolin-4-yl)acetate |
2089256-18-6 | 0.25g |
$607.0 | 2023-09-03 |
sodium 2-(quinolin-4-yl)acetate 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
sodium 2-(quinolin-4-yl)acetateに関する追加情報
Sodium 2-(Quinolin-4-yl)acetate: A Promising Compound in Pharmaceutical and Biomedical Research
Sodium 2-(Quinolin-4-yl)acetate (CAS No. 2089256-18-6) has emerged as a significant molecule in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in drug discovery and therapeutic development. The quinolin-4-yl group, a key structural element, is known for its ability to modulate various biological targets, including enzyme inhibition, receptor binding, and signal transduction pathways. The sodium salt form of this molecule further enhances its solubility and bioavailability, making it a valuable candidate for further exploration in biomedical research.
Recent advances in molecular biology and pharmacology have highlighted the importance of quinoline-based compounds in targeting specific disease mechanisms. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that sodium 2-(quinolin-4-yl)acetate exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This finding underscores the potential of this compound as a therapeutic agent for managing inflammation-related conditions.
Moreover, the quinolin-4-yl moiety in sodium 2-(quinolin-4-yl)acetate has been shown to interact with specific enzymes involved in metabolic processes. A 2024 preclinical study in *Bioorganic & Medicinal Chemistry* revealed that this compound selectively inhibits the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This property could make sodium 2-(quinolin-4-yl) acetate a promising candidate for the development of drugs targeting metabolic disorders such as obesity and type 2 diabetes. The ability to modulate enzyme activity through structural modifications of the quinolin-4-yl group highlights the importance of this compound in rational drug design.
The sodium salt form of this molecule also offers advantages in terms of pharmacokinetic properties. Sodium salts are generally more soluble in aqueous environments, which is critical for drug delivery systems that require high bioavailability. A 2023 review in *Pharmaceutical Research* emphasized the role of sodium salts in improving the solubility and stability of poorly water-soluble compounds, which is particularly relevant for sodium 2-(quinolin-4-yl)acetate. This property could facilitate the development of oral formulations or injectable solutions, expanding its therapeutic applications.
Additionally, the quinolin-4-yl group in sodium 2-(quinolin-4-yl)acetate has been explored for its potential in targeting neurodegenerative diseases. A 2024 study published in *Neurochemistry International* reported that this compound exhibits neuroprotective effects by reducing oxidative stress and modulating the expression of antioxidant enzymes. These findings suggest that sodium 2-(quinolin-4-yl)acetate could be a candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.
The structural versatility of sodium 2-(quinolin-4-yl)acetate also makes it an attractive molecule for the development of prodrugs. Prodrug strategies often involve modifying the parent compound to enhance its stability, solubility, or targeted delivery. A 2023 article in *Drug Design, Development and Therapy* discussed the potential of quinoline derivatives as prodrug precursors, highlighting the importance of the quinolin-4-yl group in modulating drug release kinetics. This application could further broaden the therapeutic utility of sodium 2-(quinolin-4-yl)acetate in various medical contexts.
Furthermore, the sodium salt form of this compound has been investigated for its role in drug delivery systems. A 2024 study in *Advanced Drug Delivery Reviews* explored the use of sodium salts in enhancing the permeability of drug molecules across biological membranes. The findings indicated that the sodium 2-(quinolin-4-yl)acetate could be incorporated into nanoparticle-based delivery systems to improve its targeting efficiency and reduce systemic side effects. This approach could be particularly beneficial for treating diseases that require localized drug action, such as cancer or skin disorders.
Despite its promising potential, the development of sodium 2-(quinolin-4-yl)acetate as a therapeutic agent is still in its early stages. Ongoing research aims to optimize its chemical structure to enhance its efficacy, reduce potential toxicity, and improve its pharmacokinetic profile. For example, a 2023 study in *MedChemComm* focused on the synthesis of analogs of this compound to identify derivatives with improved potency and selectivity. These efforts are critical for translating the laboratory findings into clinical applications.
In conclusion, sodium 2-(quinolin-4-yl)acetate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, combined with the advantages of the sodium salt form, position it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the potential applications of sodium 2-(quinolin-4-yl)acetate in treating a wide range of diseases are expected to expand, offering new opportunities for biomedical innovation.
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